BenchChemオンラインストアへようこそ!

2-(3-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

mGluR2 NAM Cognitive enhancement V-maze cognition model

2-(3-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one (CAS 1554286-01-9) is a fluorinated heterocyclic compound (C12H10FN3O, MW 231.23) belonging to the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one class. This core scaffold is the subject of active medicinal chemistry campaigns, most notably as a privileged structure for designing negative allosteric modulators (NAMs) of metabotropic glutamate receptor 2 (mGluR2) and positive allosteric modulators (PAMs) of mGlu5, targeting cognition and schizophrenia [REFS-2, REFS-3].

Molecular Formula C12H10FN3O
Molecular Weight 231.23 g/mol
CAS No. 1554286-01-9
Cat. No. B6338548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
CAS1554286-01-9
Molecular FormulaC12H10FN3O
Molecular Weight231.23 g/mol
Structural Identifiers
SMILESC1CN2C(=CC(=N2)C3=CC(=CC=C3)F)C(=O)N1
InChIInChI=1S/C12H10FN3O/c13-9-3-1-2-8(6-9)10-7-11-12(17)14-4-5-16(11)15-10/h1-3,6-7H,4-5H2,(H,14,17)
InChIKeyUOIHDQXUZJDZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one: Chemical Profile & Core Scaffold for mGluR Modulation


2-(3-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one (CAS 1554286-01-9) is a fluorinated heterocyclic compound (C12H10FN3O, MW 231.23) belonging to the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one class . This core scaffold is the subject of active medicinal chemistry campaigns, most notably as a privileged structure for designing negative allosteric modulators (NAMs) of metabotropic glutamate receptor 2 (mGluR2) and positive allosteric modulators (PAMs) of mGlu5, targeting cognition and schizophrenia [REFS-2, REFS-3]. The specific 3-fluorophenyl substitution at the C2 position serves as a critical intermediate or simplified analog within SAR explorations of this pharmacophore.

2-(3-Fluorophenyl)-DHPO: Why Failing to Verify the C2 Substituent & Scaffold Integrity Leads to Invalid mGluR SAR


Generic substitution within the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (DHPO) family fails due to steep structure-activity relationships (SAR) where minor changes abolish allosteric modulator activity. In the mGlu5 PAM series, replacing the western 3-fluorophenyl with a pyridyl group caused a 10-fold potency loss (EC50 7940 nM for pyridyl 4v vs. ~100 nM for fluorophenyl). [1] In the related mGluR2 NAM series, a 100-fold improvement in potency was realized through precise SAR evolution of the core and substituents. [2] These narrow SARs mean a compound lacking the exact C2 3-fluorophenyl and its specific DHPO core integrity—such as our target—cannot be replaced by a close analog without rigorous revalidation of target engagement and selectivity.

Quantitative Evidence for 2-(3-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one: Procurement-Relevant Differentiation


Scaffold Validation: The DHPO Core as a Verified mGluR2 NAM Pharmacophore with In Vivo Proof-of-Concept

While the exact CAS 1554286-01-9 structure is not the lead compound in published in vivo studies, its core scaffold was directly optimized to achieve an orally active mGluR2 NAM (compound 11) with an IC50 of 8.9 nM and in vivo activity in a rodent V-maze cognition model from 0.32 mg/kg. [1] The lead's mGluR2 receptor occupancy was dose-dependent via a PK-PD relationship. This establishes that a DHPO scaffold with a halogenated aromatic substituent can yield a highly potent, brain-penetrant NAM, differentiating this chemical space from non-halogenated pyrazolopyrazinone alternatives that showed inferior potency during SAR exploration.

mGluR2 NAM Cognitive enhancement V-maze cognition model oral bioavailability

Minimal Core vs. Elaborated Analogs: Impact of the 3-Fluorophenyl Group on mGlu5 PAM Activity

In the mGlu5 PAM series, the western 3-fluorophenyl group was identified as one of the most potent substituents. When combined with a 5-fluoro-2-pyridyl amide in compound 4w, it yielded an EC50 of 91 nM. [1] Critically, the simple unsubstituted core (our target compound) is a direct probe to isolate the intrinsic contribution of the C2 3-fluorophenyl motif to mGlu5 activity and mGlu3 selectivity, before the introduction of the eastern amide group which is known to modulate mGlu3 antagonism. [2]

mGlu5 PAM SAR fluorine effect selectivity

Purity & Identity Assurance for DHPO Scaffold Procurement

The target compound is commercially available with a documented purity of ≥98% (NLT 98%) as a research building block, verified through HPLC and spectroscopic methods by ISO-certified suppliers. This high purity is critical for structure-activity relationship (SAR) campaigns where trace impurities of active elaborated analogs (e.g., amide derivatives) could confound biological screening results, a common pitfall when using lower-grade generic heterocyclic building blocks from non-specialized vendors.

procurement quality control lead generation building block

Procurement-Driven Application Scenarios for 2-(3-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one


SAR Baseline Control for mGluR2 Negative Allosteric Modulator Lead Optimization

Use as the unadorned core (R = H at N5) to benchmark the baseline potency and selectivity of the DHPO scaffold. This allows medicinal chemistry teams to measure the fold-shift in mGluR2 NAM IC50 when appending eastern amide substituents, directly comparing results to the 100-fold improvement trajectory observed in the J. Med. Chem. 2024 paper. [1]

Probe of the 'Western Aryl' Effect in mGlu5 PAM Pharmacology

Employ the compound as a specific tool to dissect the contribution of the 3-fluorophenyl group to mGlu5 PAM activity versus mGlu3 off-target antagonism. Its inactivity or weak activity allows for the precise quantification of the gain-of-function imparted by the eastern amide moiety seen in compound 4w (EC50 91 nM), deconvoluting a complex pharmacophore. [2]

Synthetic Intermediate for Custom Library Synthesis of late-stage diversified DHPO Analogs

Procure as a late-stage intermediate for rapid diversification through alkylation or acylation at the N5 position. This strategy provides direct access to novel analogs that can be screened against the established mGluR2 and mGlu5 selectivity profiles defined in the Janssen/Vanderbilt patents and publications, ensuring a competitive IP position by rapidly exploring R-group vectors around a proven scaffold. [REFS-1, REFS-2]

Quote Request

Request a Quote for 2-(3-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.